molecular formula C29H32ClN5O3 B14915569 G12S inhibitor-2

G12S inhibitor-2

Cat. No.: B14915569
M. Wt: 534.0 g/mol
InChI Key: WZOPQROQHGFEHA-LGQZFRORSA-N
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Description

G12S inhibitor-2 is a selective inhibitor developed to target the K-Ras (G12S) mutation, which is a specific mutation in the KRAS gene. This mutation is found in various human cancers, making it an attractive target for therapeutic intervention. The compound functions through noncatalytic serine acylation using β-lactone as an electrophile, which allows it to suppress oncogenic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G12S inhibitor-2 involves the attachment of β-lactone electrophiles to a tetrahydropyridopyrimidine moiety. This process is guided by the structure of natural products that inhibit catalytic threonine covalent bonding . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the β-lactone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, adhering to Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions

G12S inhibitor-2 primarily undergoes acylation reactions, where it forms covalent bonds with the serine residue in the K-Ras (G12S) protein . This acylation is facilitated by the β-lactone electrophile, which reacts with the nucleophilic serine residue.

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of this compound include β-lactone, organic solvents, and various catalysts to facilitate the acylation process. The reaction conditions are typically mild to prevent the degradation of the β-lactone moiety.

Major Products

The major product of the reaction between this compound and the K-Ras (G12S) protein is a covalent adduct where the β-lactone moiety is attached to the serine residue. This covalent modification inhibits the oncogenic activity of the K-Ras (G12S) protein .

Mechanism of Action

The mechanism of action of G12S inhibitor-2 involves the covalent modification of the serine residue in the K-Ras (G12S) protein. This modification occurs through the acylation of the serine residue by the β-lactone moiety, which inhibits the GTPase activity of the K-Ras (G12S) protein. This inhibition prevents the activation of downstream signaling pathways that promote oncogenic transformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

G12S inhibitor-2 is unique in its ability to selectively target the serine residue in the K-Ras (G12S) protein, a mutation that is challenging to target due to the low nucleophilicity of serine compared to cysteine. This specificity allows for the selective inhibition of the K-Ras (G12S) mutation without affecting wild-type K-Ras or other K-Ras mutations .

Properties

Molecular Formula

C29H32ClN5O3

Molecular Weight

534.0 g/mol

IUPAC Name

3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1

InChI Key

WZOPQROQHGFEHA-LGQZFRORSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7

Origin of Product

United States

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